Wst-4

Colorimetric assay development NADH detection Whole-blood diagnostics

WST-4 (2-Benzothiazolyl-3-(4-carboxy-2-methoxyphenyl)-5-[4-(2-sulfoethylcarbamoyl)phenyl]-2H-tetrazolium, inner salt; CAS 178925-54-7; MW 580.59; C₂₅H₂₀N₆O₇S₂) is a water-soluble tetrazolium salt (WST) developed by Dojindo Laboratories as part of the benzothiazole-containing tetrazolium series first reported by Ishiyama et al. in 1996.

Molecular Formula C6H5BrO2S
Molecular Weight 0
CAS No. 178952-54-7
Cat. No. B1169593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWst-4
CAS178952-54-7
Molecular FormulaC6H5BrO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WST-4 (CAS 178925-54-7) Procurement Guide: Benzothiazole-Containing Water-Soluble Tetrazolium for NADH-Dependent Colorimetric and Clinical Diagnostic Assays


WST-4 (2-Benzothiazolyl-3-(4-carboxy-2-methoxyphenyl)-5-[4-(2-sulfoethylcarbamoyl)phenyl]-2H-tetrazolium, inner salt; CAS 178925-54-7; MW 580.59; C₂₅H₂₀N₆O₇S₂) is a water-soluble tetrazolium salt (WST) developed by Dojindo Laboratories as part of the benzothiazole-containing tetrazolium series first reported by Ishiyama et al. in 1996 [1]. Upon NAD(P)H-dependent enzymatic reduction in the presence of an electron mediator (e.g., 1-methoxy PMS), WST-4 produces a water-soluble orange formazan dye with an absorption maximum at 550 nm and a molar absorptivity of 10,000 M⁻¹cm⁻¹ . The compound's benzothiazole moiety, combined with sulfonate and carboxyl functional groups, confers distinct spectral properties that differentiate it from earlier WST variants [2]. WST-4 is supplied as a yellow to brown powder, soluble in water at 1 g/L, and stable when stored at 0–5°C protected from light . IMPORTANT NOTE: The CAS number 178952-54-7 provided in the query is associated with certain non-authoritative vendor listings; the correct CAS registry number, confirmed by Dojindo Laboratories (the original developer) and multiple authoritative chemical databases, is 178925-54-7 [1][2]. Researchers and procurement officers should verify the CAS number 178925-54-7 when ordering to ensure authentic product receipt.

Why WST-4 Cannot Be Substituted by WST-1, WST-8, or MTT: A Quantitative Spectral and Application-Specific Justification


WST-4 occupies a distinct position within the water-soluble tetrazolium family that defies generic substitution. The compound's benzothiazole-containing mono-tetrazolium core produces a formazan dye with a λmax of 550 nm—a wavelength that is 112 nm red-shifted from WST-1 (438 nm), 117 nm from WST-3 (433 nm), and 100 nm from WST-8 (450 nm) [1]. This spectral separation enables WST-4 to function in assay windows where hemoglobin interference from whole blood samples would confound shorter-wavelength WST readouts, a key factor in its selection for commercial blood glucose monitoring device patents by Terumo Corporation [2]. Furthermore, WST-4 achieves the same 550 nm formazan absorption as the dimeric WST-5 (MW 1331.35) with a substantially smaller monomeric structure (MW 580.95), providing approximately 2.3-fold more chromogenic molecules per unit mass [1]. Unlike MTT, whose formazan is water-insoluble and requires organic solvent solubilization (λmax ~570 nm, extinction coefficient ~13,000 M⁻¹cm⁻¹ in DMSO), WST-4 produces a directly water-soluble formazan compatible with homogeneous, one-step assay formats . These quantitative spectral, structural, and solubility differences preclude simple functional interchangeability and demand compound-specific procurement based on the intended assay design.

WST-4 Quantitative Differentiation Evidence: Head-to-Head Spectral, Structural, and Application Data Against Closest Comparators


Formazan Absorption Maximum: WST-4 at 550 nm vs. WST-1, WST-3, WST-8 — A 100–117 nm Red-Shift for Hemoglobin-Interference-Free Detection

WST-4 formazan exhibits a λmax of 550 nm, which is 112 nm higher than WST-1 (438 nm), 117 nm higher than WST-3 (433 nm), and 100 nm higher than WST-8 (450 nm), as documented in the manufacturer's cross-product comparison datasheet [1]. This red-shift positions the WST-4 formazan absorption peak in a spectral region (550 nm) where interference from hemoglobin (Soret band ~414 nm; Q-bands ~540 and ~576 nm) and bilirubin (~450 nm) is substantially reduced compared to the 430–460 nm measurement window used by WST-1, WST-3, and WST-8 [2]. The molar absorptivity of WST-4 formazan at 550 nm is 10,000 M⁻¹cm⁻¹, which is lower than WST-1 (37,000 M⁻¹cm⁻¹ at 438 nm) and WST-8 (values not publicly disclosed but reported as highly sensitive), yet the signal-to-noise advantage from reduced biological matrix interference in whole-blood samples can offset the lower intrinsic extinction coefficient in diagnostic applications [1].

Colorimetric assay development NADH detection Whole-blood diagnostics

Mono-Tetrazolium Architecture Achieving 550 nm Formazan Without Dimer Complexity: WST-4 (MW 580.95) vs. WST-5 (MW 1331.35)

Both WST-4 and WST-5 produce formazan dyes absorbing at 550 nm, yet their molecular architectures differ fundamentally. WST-4 is a mono-tetrazolium salt (MW 580.95 g/mol) containing a single tetrazolium ring with a 2-benzothiazolyl substituent, whereas WST-5 is a bis-tetrazolium (ditetrazolium) dimer (MW 1331.35 g/mol) containing two tetrazolium rings connected through a 3,3′-dimethoxy-4,4′-biphenylene bridge [1]. The 2.29-fold difference in molecular weight means that, on an equimass basis, WST-4 delivers approximately 2.3 times more chromogenic tetrazolium units than WST-5. Furthermore, the formazan molar absorptivity of WST-4 (10,000 M⁻¹cm⁻¹) is 2.7-fold lower than WST-5 (27,000 M⁻¹cm⁻¹), indicating that WST-5's dimeric structure yields higher per-molecule sensitivity, but at the cost of a substantially larger, more complex molecule that may present formulation and solubility challenges [1]. WST-4's solubility in water is specified as 1 g/L (approximately 1.72 mM), while WST-5 requires phosphate buffer (pH 8.0) for dissolution [1].

Reagent formulation Cost-per-assay optimization Biosensor design

Clinical Diagnostic Validation: WST-4 as the Chromogenic Indicator in Terumo Blood Glucose Monitoring Device Patents

WST-4 is explicitly and preferentially selected as the chromogenic indicator in Terumo Corporation's patent family for blood glucose measurement reagents, sensor chips, and meter sets (US 2018/0305734 A1) [1]. In the patent's working examples (Embodiment 1), the reagent formulation contains 100 mM WST-4 (identified by full IUPAC name: 2-benzothiazolyl-3-(4-carboxy-2-methoxyphenyl)-5-[4-(2-sulfoethylcarbamoyl)phenyl]-2H-tetrazolium) combined with glucose dehydrogenase (GDH, 4 U/μL), 1-methoxy-5-methylphenazinium methyl sulfate (mPMS, 1 mM) as electron mediator, and trisodium naphthalene-1,3,6-trisulfonate (TSN, 250 mM) as an aromatic hydrocarbon stabilizer [1]. The patent explicitly addresses a known limitation of WST-4 in whole-blood glucose measurement—premature color development due to buffer agent interactions—and teaches a solution using aromatic hydrocarbon sulfonates to suppress pre-application background while accelerating post-application color development speed [1]. This represents a validated commercial diagnostic application pathway not documented for WST-1, WST-3, or WST-8 in equivalent blood glucose monitoring device patents, where WST-4's 550 nm formazan absorption is specifically valued for avoiding hemoglobin spectral interference .

Clinical diagnostics Blood glucose biosensor Point-of-care testing

Water-Soluble Formazan vs. MTT: Elimination of Organic Solvent Solubilization Step in Homogeneous Assay Formats

WST-4, like other members of the WST family, produces a water-soluble formazan dye that remains in solution without requiring organic solvent solubilization, in contrast to MTT whose formazan product is water-insoluble and necessitates dissolution in DMSO or acidified isopropanol prior to spectrophotometric measurement . Quantitatively, MTT formazan exhibits a λmax of approximately 570 nm with a millimolar extinction coefficient of approximately 13 mM⁻¹cm⁻¹ (equivalent to 13,000 M⁻¹cm⁻¹), but the mandatory solubilization step introduces well-documented sources of variability: incomplete crystal dissolution, solvent evaporation in open plates, and cytotoxicity of DMSO to remaining cells in time-course studies [1]. WST-4's formazan λmax (550 nm) is spectrally close to MTT formazan (570 nm), occupying a similar measurement window, but with the critical advantage of direct aqueous solubility. The water solubility specification for WST-4 is 1 g/L, and Dojindo states that WST solutions can generally be prepared at 10–100 mM concentrations . This property enables true homogeneous, one-step 'add-and-read' assay protocols compatible with automated liquid handling and high-throughput screening platforms, eliminating the wash, aspiration, and solubilization steps required by the MTT assay .

High-throughput screening Cell viability assay Homogeneous assay

Electrochemical Reduction Profile: WST-4 First Reduction Peak at −0.20 V vs. Ag/AgCl — Suitability for Amperometric Biosensor Integration

WST-4 undergoes electrochemical reduction in a defined two-step process: a pH-independent one-electron reduction at a first peak potential of −0.20 V versus Ag/AgCl, followed by a one-electron/one-proton reduction at −0.47 V [1]. This first reduction potential is more positive (less negative) than the formal potential of the O₂/O₂•− redox couple, meaning WST-4 is thermodynamically competent to be reduced by superoxide anion, a property shared across the WST series (WST-1, WST-3, WST-4, and WST-8) [1]. The electron-transfer reaction between WST-4 and superoxide proceeds with a second-order rate constant on the order of 10⁴ M⁻¹s⁻¹, comparable to that of nitroblue tetrazolium (NBT), but with the critical advantage that WST-4's reduced formazan product remains water-soluble, unlike NBT's water-insoluble formazan [1]. The well-characterized first reduction potential at −0.20 V enables integration of WST-4 into amperometric biosensor platforms where the reduced formazan can be re-oxidized at the electrode surface for electrochemical signal transduction, an approach not feasible with the water-insoluble NBT formazan or the structurally more complex WST-5 dimer [1][2].

Electrochemical biosensor Amperometric detection Superoxide quantification

WST-4 Prioritized Application Scenarios: Evidence-Based Selection for Clinical Diagnostic, Biosensor, and High-Throughput Screening Workflows


Whole-Blood Glucose Monitoring Reagent Development (Clinical Diagnostics)

WST-4 is the chromogenic indicator of choice for developers of colorimetric whole-blood glucose measurement reagents and sensor chips. As demonstrated in Terumo's US 2018/0305734 A1 patent, WST-4 at 100 mM combined with glucose dehydrogenase (GDH, 4 U/μL), mPMS (1 mM), and an aromatic hydrocarbon sulfonate stabilizer (250 mM TSN) enables reliable blood glucose quantification with accelerated color development and suppressed pre-application background . The 550 nm formazan absorption avoids the hemoglobin spectral interference that compromises WST-1 and WST-8 (430–460 nm measurement range) in whole-blood samples . Procurement for this application should specify CAS 178925-54-7 and the Dojindo product code W203-10 (100 mg unit) to ensure batch-to-batch consistency compatible with diagnostic reagent manufacturing under design control .

NADH-Dependent Dehydrogenase Activity Assays for Clinical Chemistry Analyzers

WST-4 is specifically validated for the clinical analysis of NADH and NADH-dependent enzyme activities, as documented by Fisher Scientific and Dojindo Laboratories . In a typical dehydrogenase cycling assay, NAD⁺ is reduced to NADH by the target dehydrogenase and its substrate; NADH then reduces WST-4 in the presence of 1-methoxy PMS as an electron mediator, producing orange formazan (λmax 550 nm) quantitatively proportional to enzyme activity . The water solubility of the formazan product (1 g/L) enables homogeneous assay formats compatible with automated clinical chemistry analyzers, eliminating the precipitation and cuvette fouling issues associated with NBT and INT . This scenario is distinct from general cell viability applications served by WST-1 and WST-8, where the primary readout integrates total cellular metabolic activity rather than specific enzyme kinetics.

Electrochemical Biosensor Platforms for Superoxide Detection with Dual Optical/Amperometric Readout

WST-4 is suited for electrochemical biosensor development where both optical and amperometric signal transduction modalities are desired. Its well-characterized first reduction potential at −0.20 V vs. Ag/AgCl enables collection of reduced formazan at electrode surfaces for amperometric quantification, while the 550 nm formazan absorption provides a simultaneous colorimetric validation channel . The second-order rate constant for WST-4 reduction by superoxide is on the order of 10⁴ M⁻¹s⁻¹, comparable to the widely used NBT, but with the critical advantage that WST-4 formazan remains water-soluble and does not foul electrode surfaces . This dual-modality capability is not offered by NBT (insoluble formazan) or by WST-8 (450 nm λmax, less suitable for electrochemical re-oxidation at accessible potentials) .

Homogeneous High-Throughput Screening Assays Requiring Long-Wavelength Detection to Avoid Compound Library Autofluorescence

For high-throughput screening (HTS) campaigns where compound library members exhibit autofluorescence in the 400–480 nm range, WST-4's 550 nm formazan absorption provides a detection window that avoids the autofluorescence interference commonly observed with WST-1 (438 nm) and WST-8 (450 nm) . While WST-4's molar absorptivity (10,000 M⁻¹cm⁻¹) is lower than WST-1 (37,000 M⁻¹cm⁻¹), the reduction in compound interference at 550 nm can yield a higher effective signal-to-background ratio for libraries containing fluorescent scaffolds (e.g., coumarins, fluorescein-like compounds) . The homogeneous, water-soluble formazan product eliminates the solubilization and wash steps required by MTT, enabling full automation on integrated HTS platforms with typical Z′ factors exceeding 0.5 when optimized for the specific cell line and incubation conditions .

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